4-chloro-2-(piperazin-1-yl)phenol
Description
Properties
IUPAC Name |
4-chloro-2-piperazin-1-ylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-8-1-2-10(14)9(7-8)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDUVGOEHGCXAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302480 | |
| Record name | 4-Chloro-2-(1-piperazinyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178928-59-1 | |
| Record name | 4-Chloro-2-(1-piperazinyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178928-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(1-piperazinyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(piperazin-1-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Derivatization of 4 Chloro 2 Piperazin 1 Yl Phenol
Established Synthetic Routes for 4-chloro-2-(piperazin-1-yl)phenol
Two principal strategies dominate the synthesis of this compound: palladium-catalyzed cross-coupling reactions and classical ring formation via nucleophilic substitution.
One of the most prominent modern methods for creating aryl-amine bonds is the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an amine. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would typically involve reacting piperazine (B1678402) (or a protected version like N-Boc-piperazine) with a dihalogenated phenol (B47542), such as 2-bromo-4-chlorophenol (B154644) or 2-iodo-4-chlorophenol. The reaction is facilitated by a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgresearchgate.net
An alternative, more traditional approach involves building the piperazine ring onto a 2-amino-4-chlorophenol (B47367) backbone. tdcommons.orgresearchgate.net This method utilizes bifunctional reagents like bis(2-chloroethyl)amine (B1207034) to form the heterocyclic ring through sequential nucleophilic substitution reactions. tdcommons.orgresearchgate.net This route avoids the use of expensive palladium catalysts but may require more stringent reaction conditions.
Key Reaction Steps and Intermediates in the Synthesis of this compound
The synthesis via the ring-building strategy involves distinct intermediates derived from 4-chlorophenol (B41353).
Synthesis Pathway via Ring Formation:
Nitration: The synthesis begins with the nitration of 4-chlorophenol using a mixture of nitric acid and sulfuric acid to produce the key intermediate, 4-chloro-2-nitrophenol (B165678) . mdpi.comnih.gov Careful temperature control is necessary during this step.
Reduction: The nitro group of 4-chloro-2-nitrophenol is then reduced to an amino group to yield 2-amino-4-chlorophenol . nih.govnih.gov This reduction is commonly achieved using reagents like tin metal in hydrochloric acid (Sn/HCl) or iron filings in acidic water. nih.govprepchem.com The completion of this reaction can be monitored by the disappearance of the yellow color of the nitrophenol. prepchem.com
Cyclization: The final step is the reaction of 2-amino-4-chlorophenol with bis(2-chloroethyl)amine hydrochloride . tdcommons.orgresearchgate.net This reaction, typically performed in the presence of a base such as potassium carbonate, forms the piperazine ring, yielding the final product, this compound.
In the Buchwald-Hartwig approach, the key intermediate would be a halogenated phenol, such as 2-bromo-4-chlorophenol or 2,5-dichlorophenol , which would directly couple with piperazine.
Comparison of Different Synthetic Strategies for Yield and Purity
The selection of a synthetic strategy is a trade-off between cost, efficiency, and environmental impact. While specific yield and purity data for this compound are not extensively published in comparative studies, general principles for arylpiperazine synthesis allow for a qualitative comparison.
| Synthetic Strategy | Typical Reagents & Conditions | Advantages | Disadvantages |
| Buchwald-Hartwig Amination | Aryl halide, piperazine, Pd catalyst (e.g., Pd(dba)₂), phosphine ligand (e.g., tBuDavePhos), base (e.g., NaOtBu), solvent (e.g., toluene, dioxane). acsgcipr.orgresearchgate.net | High yields, broad substrate scope, mild reaction conditions. wikipedia.orgnih.gov | High cost of palladium catalysts and ligands, potential for side reactions like hydrodehalogenation. wikipedia.orgacsgcipr.org |
| Ring Formation from Aminophenol | 2-amino-4-chlorophenol, bis(2-chloroethyl)amine HCl, base (e.g., K₂CO₃), solvent (e.g., MIBK, DMF). tdcommons.org | Lower cost of reagents, avoids precious metal catalysts. | Harsher reaction conditions (e.g., high temperatures), potentially lower yields and purity compared to catalytic methods. researchgate.netnih.gov |
| Ullmann Condensation (Copper-catalyzed) | Aryl halide, piperazine, CuI catalyst, ligand (e.g., pipecolinic acid), base (e.g., K₂CO₃), solvent (e.g., DMF). researchgate.net | Less expensive catalyst (copper vs. palladium). | Often requires higher temperatures and longer reaction times than palladium-catalyzed methods. acsgcipr.org |
Optimization of Synthetic Protocols for this compound
Optimizing the synthesis of this compound involves careful selection of solvents, reaction conditions, and catalysts to maximize yield and purity while minimizing costs and environmental impact.
Solvent Effects and Reaction Condition Modulations
The choice of solvent and reaction conditions is critical for the success of N-arylation reactions.
Solvents: For palladium-catalyzed couplings, aprotic solvents like toluene, xylene, and 1,4-dioxane (B91453) are commonly used. acsgcipr.orggoogle.com In some cases, to improve the environmental footprint of the synthesis, reactions can be performed using piperazine itself as the solvent, which can lead to modest yields of the desired mono-arylated product. nih.gov For the ring-formation strategy, polar aprotic solvents such as dimethylformamide (DMF) or N-Methyl-pyrrolidone (NMP) are often employed to facilitate the nucleophilic substitution steps, sometimes in a mixture with other solvents like methyl isobutyl ketone (MIBK). tdcommons.org
Reaction Conditions: Temperature is a key parameter. Buchwald-Hartwig reactions can often be performed at temperatures ranging from room temperature to around 100-120 °C. researchgate.net Microwave-assisted synthesis has emerged as a technique to rapidly and efficiently drive these reactions to completion, often within minutes to a few hours. researchgate.netnih.gov The classical ring-formation method generally requires elevated temperatures (e.g., 95-115 °C) for extended periods (e.g., 6-8 hours) to ensure the reaction proceeds to completion. tdcommons.org
Catalyst Selection and Efficiency in the Synthesis
The catalyst system is the cornerstone of modern cross-coupling strategies for synthesizing arylpiperazines.
Palladium Catalysis: The evolution of the Buchwald-Hartwig amination has led to several generations of catalysts. While early systems used simple palladium sources with monodentate phosphine ligands, newer systems employ sterically hindered and electron-rich ligands (e.g., biarylphosphines like tBuDavePhos) or N-heterocyclic carbenes (NHCs). acsgcipr.orgresearchgate.net These advanced ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle, allowing for the coupling of less reactive aryl chlorides and achieving high turnover numbers. wikipedia.orgnih.gov Air- and moisture-stable palladium pre-catalysts have also been developed to simplify reaction setup. nih.gov
Copper Catalysis: As a more economical alternative to palladium, copper-based catalysts, typically used in Ullmann-type reactions, can also be employed for N-arylation. acsgcipr.org Systems using copper(I) iodide (CuI) with inexpensive, readily available ligands like pipecolinic acid or 8-quinolinol in solvents such as DMF have proven effective for the N-arylation of various nitrogen-containing heterocycles. researchgate.net
Phase-Transfer Catalysis: In the ring-formation synthesis starting from 4-aminophenol (B1666318) derivatives, a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) can be used to facilitate the reaction between the aqueous and organic phases, improving reaction efficiency. tdcommons.org
Strategies for Chemical Derivatization and Analogue Synthesis of this compound
The structure of this compound offers two primary sites for chemical modification: the secondary amine of the piperazine ring and the phenolic hydroxyl group. These reactive handles allow for the synthesis of a diverse library of analogues.
The secondary amine is a nucleophile and can readily undergo a variety of common transformations:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives. For instance, reacting a piperazine derivative with chloroacetyl chloride introduces a chloroacetyl moiety that can be further substituted. googleapis.com
Alkylation: N-alkylation can be achieved using alkyl halides.
N-Arylation: A second arylation can be performed at the piperazine nitrogen, although this may require different conditions to overcome the reduced nucleophilicity of the N-arylpiperazine.
Reductive Amination: Reaction with aldehydes or ketones under reductive conditions can introduce N-alkyl substituents.
Diazotization Coupling: The secondary amine of an arylpiperazine can be coupled with a diazonium salt to form a triazene (B1217601) derivative. researchgate.net
The phenolic hydroxyl group can be modified as well:
O-Alkylation (Etherification): Reaction with an alkyl halide in the presence of a base (e.g., K₂CO₃) will form the corresponding ether.
Esterification: Reaction with an acyl chloride or carboxylic acid (under appropriate conditions) can form a phenyl ester.
An example of derivatization on a similar scaffold involves the coupling of (2S)-3-(2-methylpiperazine-1-yl)phenol with a protected amino acid using a peptide coupling agent like BOP reagent, followed by reduction of the resulting amide. nih.gov This highlights how the piperazine nitrogen can be functionalized to build more complex molecules.
Modifications at the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is a key site for derivatization, primarily through O-alkylation and O-acylation reactions. These modifications are fundamental in the synthesis of more complex molecules, such as the anti-anginal drug Ranolazine, where the phenol is etherified.
A common strategy for O-alkylation involves the reaction of the phenol with an appropriate alkyl halide in the presence of a base. For instance, the synthesis of Ranolazine precursors involves the reaction of a substituted phenol with an epihalohydrin. A related transformation involves the demethylation of a methoxy (B1213986) precursor to yield the phenolic hydroxyl group, which can then be subsequently re-alkylated. For example, demethylation of 1-(4-Methoxyphenyl)-4-(4-Nitrophenyl)piperazine can be achieved using hydrobromic acid (HBr) under reflux to yield the corresponding phenol. This phenol can then undergo further reactions.
Etherification reactions are crucial for creating linkages to other molecular fragments. A key example is the Williamson ether synthesis, where the phenoxide, formed by treating the phenol with a base like sodium hydride or potassium carbonate, acts as a nucleophile to attack an alkyl halide. This approach is instrumental in creating the ether linkage in many pharmaceutical compounds.
| Reaction Type | Reagents & Conditions | Product Type | Example Application |
| O-Alkylation | Alkyl halide (e.g., R-Br, R-Cl), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) | Alkoxy derivative (Ether) | Synthesis of Ranolazine and related compounds |
| O-Demethylation | Strong acid (e.g., HBr) or Lewis acid (e.g., BBr₃), Heat | Phenol from Methoxyarene | Precursor synthesis for further functionalization |
| O-Acylation | Acyl chloride or anhydride, Base (e.g., Pyridine, Triethylamine) | Ester derivative | Protection of the hydroxyl group or modulation of properties |
This table is generated based on common organic synthesis principles and examples from related compound syntheses.
Substitutions on the Piperazine Nitrogen Atoms
The piperazine moiety contains two nitrogen atoms, with the secondary amine (N-H) being a prime location for introducing a wide array of substituents. This functionalization is a cornerstone for diversifying the structure and exploring its structure-activity relationships in medicinal chemistry. Common modifications include N-acylation, N-alkylation, and N-arylation.
N-acylation is readily achieved by reacting the piperazine with acyl chlorides or acid anhydrides. For example, N-(2-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-2-(piperazin-1-yl)acetamide can be treated with chloroacetyl chloride in the presence of glacial acetic acid and absolute ethanol (B145695) to yield the N-chloroacetylated product. nih.gov This introduces an electrophilic handle for further substitution.
N-alkylation can be performed using various alkylating agents. In the synthesis of dopamine (B1211576) D3 receptor ligands, N-substitution on the piperazine ring with various heterocyclic moieties linked via methylene (B1212753) or amide linkers has been extensively explored. nih.gov These reactions often involve reacting the parent piperazine with a suitable alkyl halide or undergoing reductive amination with an aldehyde.
The synthesis of certain quinoline (B57606) derivatives involves the amination of 2-chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone with different secondary amines, showcasing the versatility of the piperazine nitrogen in forming new C-N bonds. nih.gov
| Reaction Type | Reagents | Reaction Conditions | Product | Reference |
| N-Acylation | Chloroacetyl chloride, Glacial acetic acid | Reflux in absolute ethanol for 8h | 2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide | nih.gov |
| N-Substitution | Various substituted indole (B1671886) rings with linkers | Not specified | N-substituted piperazine analogues | nih.gov |
| N-Alkylation | 2-chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone, Secondary amines | Not specified | 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives | nih.gov |
This interactive table summarizes various substitution reactions on the piperazine nitrogen atom.
Diversification of the Chlorinated Phenyl Ring
Modifying the chlorinated phenyl ring is synthetically more challenging than derivatizing the phenol or piperazine moieties but offers significant opportunities for structural diversification. The primary strategies involve transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr).
Palladium-catalyzed reactions, such as the Suzuki, Stille, or Buchwald-Hartwig amination reactions, are powerful tools for this purpose. The chlorine atom can be replaced with aryl, heteroaryl, alkyl, or amino groups. For these reactions to be successful, the starting material, this compound, or a protected version thereof, would be coupled with a suitable boronic acid (Suzuki), organostannane (Stille), or amine (Buchwald-Hartwig) in the presence of a palladium catalyst and a ligand. While direct examples on this compound are not prevalent in the provided search results, the facile Pd-catalyzed amination of sterically hindered aryl chlorides to form arylpiperazines is a well-established and relevant method. organic-chemistry.org
Another potential route is the diversification of the phenyl ring by introducing additional substituents through electrophilic aromatic substitution, although the existing electron-donating groups (hydroxyl and piperazinyl) would direct new substituents to specific positions, and the reaction conditions would need to be carefully controlled to avoid side reactions.
| Reaction Type | Potential Reagents | Catalyst/Conditions | Potential Product |
| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl-2-(piperazin-1-yl)phenol derivative |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand (e.g., BINAP), Base | 4-Amino-2-(piperazin-1-yl)phenol derivative |
| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophile (e.g., NaOMe) | High temperature, Polar aprotic solvent | 4-Methoxy-2-(piperazin-1-yl)phenol derivative |
This table outlines potential synthetic strategies for modifying the chlorinated phenyl ring based on established chemical principles.
Stereochemical Considerations and Enantioselective Synthesis Approaches for Chiral Analogues of this compound
While this compound itself is an achiral molecule, the synthesis of chiral analogues is a significant area of research, particularly for applications in pharmacology where enantiomers can exhibit different biological activities. Chirality can be introduced by modifying the substituents on the piperazine ring or the phenyl group to create a stereocenter.
The synthesis of enantiopure compounds often relies on several key strategies:
Chiral Resolution: A racemic mixture of a chiral derivative can be separated into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by separation and recovery of the individual enantiomers. google.com
Chiral Pool Synthesis: Starting from a readily available enantiopure natural product, such as an amino acid or a terpene, a chiral scaffold is used to build the desired molecule.
Asymmetric Catalysis: An achiral or prochiral substrate is converted into a chiral product using a chiral catalyst. This is a highly efficient method for generating enantiomerically enriched compounds.
For instance, the synthesis of chiral aminophenols, which are structurally related to the title compound, is of great interest. researchgate.net One reported synthesis involves the condensation of a chiral amine, (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine, with 1-(5-chloro-2-hydroxyphenyl)ethanone, which results in the formation of a new chiral center, yielding a specific diastereoisomer, (R,R)-4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol. researchgate.net
Furthermore, enantioselective synthesis of chiral piperazine derivatives has been accomplished using chiral ligands to catalyze reactions. researchgate.net For example, novel tridentate Schiff bases derived from piperazine-amine have been used to catalyze the Henry reaction with high enantioselectivity. researchgate.net Similarly, the development of catalytic systems for the enantioselective synthesis of chiral molecules containing bicyclo[1.1.1]pentanes (BCPs) highlights advanced strategies that could be adapted for creating complex chiral analogues. nih.gov
Green Chemistry Principles and Sustainable Synthetic Approaches for this compound
The application of green chemistry principles to the synthesis of fine chemicals and pharmaceutical intermediates is of growing importance. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Key green chemistry approaches applicable to the synthesis of this compound and its derivatives include:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purer products in shorter timeframes compared to conventional heating methods. researchgate.net This technique reduces energy consumption and can minimize the formation of byproducts. researchgate.net
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a core principle of green chemistry. The use of water as a solvent for chemical reactions is highly desirable. cas.org For piperazine synthesis, using an excess of piperazine itself can serve as both a reactant and a solvent, creating a cost-effective and more eco-friendly process. organic-chemistry.org
Catalysis: The use of catalysts, especially in small quantities, is preferred over stoichiometric reagents as it reduces waste. Niobium(V) chloride has been shown to be an effective and stable Lewis acid for mediating cyclization reactions to form piperidine (B6355638) rings, which are structurally related to piperazines. rasayanjournal.co.in
One-Pot Syntheses: Designing synthetic routes where multiple steps are carried out in a single reaction vessel without isolating intermediates can save time, resources, and reduce waste. The synthesis of certain 4-aminoantipyrine (B1666024) derivatives has been achieved in a one-step, three-component reaction at room temperature with high yields. researchgate.net
| Green Chemistry Principle | Application in Synthesis | Benefit | Reference |
| Microwave Irradiation | Synthesis of 4-aminoantipyrine derivatives | Reduced reaction time, increased yield, energy efficiency | researchgate.net |
| Use of Greener Solvents | Using water as a solvent | Reduced environmental impact and toxicity | cas.org |
| Atom Economy | One-pot, multi-component reactions | Reduced waste, increased efficiency | researchgate.net |
| Catalysis | Use of NbCl₅ for cyclization | Less catalyst loading, high stability, reduced waste | rasayanjournal.co.in |
This interactive table highlights the application of green chemistry principles to the synthesis of related heterocyclic compounds.
Molecular Interaction Profiling and Mechanistic Elucidation of 4 Chloro 2 Piperazin 1 Yl Phenol
In Vitro Receptor Binding Affinity and Selectivity Profiling of 4-chloro-2-(piperazin-1-yl)phenol
The initial characterization of a novel compound's pharmacological profile involves a comprehensive assessment of its binding affinity and selectivity across a range of biological targets. For this compound, this process is initiated through a series of in vitro binding assays to identify its primary molecular targets and elucidate its broader interaction landscape.
Radioligand Binding Assays for Target Identification (e.g., GPCRs, Ion Channels)
Radioligand binding assays are a fundamental technique for determining the affinity of a compound for a specific receptor. sygnaturediscovery.comnih.gov This method involves the use of a radiolabeled ligand (a molecule that binds to a receptor) that is known to bind to the target of interest. By measuring the displacement of the radioligand by this compound, its binding affinity can be quantified. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors.
To identify the primary targets of this compound, it would be screened against a broad panel of receptors, including various G-protein coupled receptors (GPCRs) and ion channels. Based on the common targets of structurally related chlorophenylpiperazine analogs, this screening would likely include dopamine (B1211576), serotonin, and adrenergic receptors, as well as sodium, potassium, and calcium ion channels. nih.gov
Hypothetical radioligand binding assay data for this compound might yield results similar to those presented in Table 1.
Table 1: Hypothetical Radioligand Binding Affinities of this compound for Selected GPCRs and Ion Channels
| Receptor Target | Radioligand | Ki (nM) |
|---|---|---|
| Dopamine D2 | [3H]-Spiperone | 15 |
| Dopamine D3 | [3H]-7-OH-DPAT | 8 |
| Serotonin 5-HT1A | [3H]-8-OH-DPAT | 25 |
| Serotonin 5-HT2A | [3H]-Ketanserin | 50 |
| Alpha-1A Adrenergic | [3H]-Prazosin | 120 |
| Sodium Channel (Site 2) | [3H]-Batrachotoxin | >10,000 |
| L-type Calcium Channel | [3H]-Nitrendipine | >10,000 |
Competition Binding Studies with Known Ligands
Following the initial identification of high-affinity targets, competition binding studies are conducted to further characterize the interaction of this compound with these receptors. In these experiments, varying concentrations of the unlabeled compound are used to compete for binding with a fixed concentration of a specific radioligand. The resulting data are used to generate a dose-response curve, from which the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding) can be determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
For instance, if the initial screen indicates a high affinity for the dopamine D3 receptor, a competition binding study would be performed using a D3-selective radioligand. The results would provide a more precise measure of the compound's affinity for this specific receptor subtype.
Table 2 illustrates hypothetical results from a competition binding study for this compound at the dopamine D3 receptor.
Table 2: Hypothetical Competition Binding Data for this compound at the Dopamine D3 Receptor
| Competitor Compound | Radioligand | IC50 (nM) | Ki (nM) |
|---|---|---|---|
| This compound | [3H]-7-OH-DPAT | 12 | 7.5 |
| Haloperidol (Reference) | [3H]-7-OH-DPAT | 5 | 3.1 |
Off-Target Receptor Screening and Polypharmacology Assessment
To evaluate the selectivity of this compound and assess its potential for polypharmacology (interacting with multiple targets), it is crucial to screen it against a broad panel of off-target receptors. criver.com This typically includes a wide range of GPCRs, ion channels, transporters, and enzymes that are known to be associated with adverse drug reactions or to offer potential for therapeutic repositioning.
This screening is often performed at a single high concentration of the compound (e.g., 1 or 10 µM) to identify any significant interactions. Targets showing a high percentage of inhibition are then selected for further investigation with full dose-response curves to determine their binding affinities. A favorable selectivity profile would show high affinity for the intended target(s) with significantly lower affinity for off-targets.
Table 3 provides a hypothetical summary of an off-target screening for this compound.
Table 3: Hypothetical Off-Target Screening Profile of this compound at 1 µM
| Off-Target Receptor | Percent Inhibition at 1 µM |
|---|---|
| Histamine H1 | 45% |
| Muscarinic M1 | 15% |
| Sigma-1 | 60% |
| hERG Potassium Channel | 25% |
| Serotonin Transporter (SERT) | 30% |
Investigation of Enzyme Modulatory Activities of this compound
In addition to receptor binding, it is important to investigate the potential of this compound to modulate the activity of enzymes. This can reveal additional mechanisms of action and potential therapeutic applications or liabilities.
Enzyme Inhibition Kinetics and Mechanism of Action (e.g., reversible, irreversible)
Enzyme inhibition assays are performed to determine if this compound can inhibit the activity of specific enzymes. If inhibitory activity is observed, further kinetic studies are conducted to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and whether the inhibition is reversible or irreversible.
For example, based on the structural motifs present in this compound, it might be hypothesized to interact with certain kinases or metabolic enzymes like cytochrome P450s. Kinetic studies would involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of both the substrate and the inhibitor. The data would then be analyzed using graphical methods such as Lineweaver-Burk or Dixon plots to determine the inhibition constant (Ki) and the mode of inhibition.
Table 4 presents hypothetical enzyme inhibition data for this compound against a hypothetical kinase.
Table 4: Hypothetical Enzyme Inhibition Kinetics of this compound
| Enzyme Target | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
|---|---|---|---|
| Hypothetical Kinase A | 5.2 | 2.8 | Competitive, Reversible |
| Monoamine Oxidase B | >100 | - | No significant inhibition |
Characterization of Allosteric Modulation
Allosteric modulators are ligands that bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. nih.govacs.org This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity or efficacy of the orthosteric ligand.
To investigate if this compound acts as an allosteric modulator, functional assays are typically employed. For example, if the compound is being tested for allosteric modulation of a GPCR, its effect on the potency and efficacy of a known orthosteric agonist would be measured in a cell-based assay (e.g., a calcium flux or cAMP accumulation assay). A leftward shift in the agonist's dose-response curve in the presence of the compound would indicate positive allosteric modulation, while a rightward shift would suggest negative allosteric modulation.
Table 5 provides hypothetical data on the allosteric modulation of the dopamine D2 receptor by this compound.
Table 5: Hypothetical Allosteric Modulation of the Dopamine D2 Receptor by this compound
| Orthosteric Agonist | Concentration of this compound (nM) | Agonist EC50 (nM) | Fold Shift | Type of Modulation |
|---|---|---|---|---|
| Dopamine | 0 | 100 | - | - |
| Dopamine | 100 | 50 | 2.0 | Positive (PAM) |
| Dopamine | 1000 | 25 | 4.0 | Positive (PAM) |
Computational Molecular Docking and Dynamics Simulations of this compound-Target Interactions:
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics:Similarly, there are no available molecular dynamics simulation studies that investigate the stability of the compound when bound to a protein or the dynamics of its molecular interactions over time.
While research exists for various derivatives of piperazine (B1678402) and other chloro-phenol containing molecules, the strict focus on the singular compound "this compound" reveals a significant gap in the current scientific knowledge base for these specific areas of investigation. Future research may address these unanswered questions regarding the molecular and cellular effects of this particular chemical entity.
Binding Free Energy Calculations and Hotspot Analysis
Binding free energy calculations are pivotal in estimating the affinity of a ligand for its target protein. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed to predict the binding free energy of small molecules like this compound to various biological targets. These calculations dissect the total binding free energy into contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and nonpolar solvation energy.
For this compound, it is hypothesized that the piperazine ring, the phenol (B47542) group, and the chloro substituent would be the primary drivers of interaction. Hotspot analysis, a computational technique to identify key residues in a protein's binding site that contribute most significantly to the binding affinity, would likely highlight interactions with these functional groups. For instance, the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the secondary amine can be a hydrogen bond donor. The hydroxyl group of the phenol is a classic hydrogen bond donor and acceptor. The chlorine atom can participate in halogen bonding, a type of non-covalent interaction that has gained recognition in drug design.
A hypothetical hotspot analysis for this compound binding to a generic kinase active site might reveal the following:
| Functional Group of Ligand | Potential Interacting Residue Type in Protein | Type of Interaction | Estimated Energy Contribution (kcal/mol) |
| Piperazine (NH) | Aspartate, Glutamate | Hydrogen Bond (Donor) | -3 to -5 |
| Piperazine (N) | Lysine, Arginine | Hydrogen Bond (Acceptor) | -2 to -4 |
| Phenol (OH) | Histidine, Serine | Hydrogen Bond (Donor/Acceptor) | -3 to -6 |
| Chlorophenyl Ring | Leucine, Valine, Phenylalanine | Van der Waals, Pi-stacking | -1 to -3 |
| Chlorine Atom | Backbone Carbonyl Oxygen | Halogen Bond | -0.5 to -1.5 |
This table is illustrative and based on general principles of molecular interactions. Actual values would depend on the specific protein target and computational method used.
Structure-Activity Relationship (SAR) Investigations of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For this compound, SAR investigations would involve synthesizing and testing a series of analogs to probe the importance of each part of the molecule.
The key pharmacophoric features of the this compound scaffold are likely to be:
A Hydrogen Bond Donor: The phenolic hydroxyl group.
A Hydrogen Bond Acceptor: The nitrogen atoms of the piperazine ring.
A Hydrophobic/Aromatic Region: The chlorophenyl ring.
A Halogen Bond Donor: The chlorine atom.
A Basic Nitrogen Center: The piperazine ring, which can be protonated at physiological pH.
Systematic modification of the this compound structure would elucidate the effects of different substituents.
Phenol Ring Substitution: Moving the chloro group to the meta- or ortho-position, or replacing it with other halogens (F, Br, I) or electron-withdrawing/donating groups, would modulate the electronic properties and steric profile of the ring. This could impact pi-stacking interactions and halogen bonding.
Piperazine Ring Substitution: N-alkylation or N-arylation of the distal nitrogen of the piperazine ring could introduce new interaction points and alter the basicity and lipophilicity of the molecule.
Phenolic Hydroxyl Group Modification: Conversion to a methyl ether or an ester would eliminate the hydrogen bonding donor capability of the hydroxyl group, which can be a critical determinant of activity.
A hypothetical SAR table for a series of analogs targeting a hypothetical receptor might look as follows:
| Compound | R1 (on Phenol) | R2 (on Piperazine) | Biological Activity (IC50, µM) |
| 1 (Parent) | 4-Cl | H | 1.5 |
| 2 | 4-F | H | 2.3 |
| 3 | 4-CH3 | H | 5.1 |
| 4 | 4-Cl | CH3 | 0.8 |
| 5 | 4-Cl | Phenyl | 3.2 |
| 6 (No OH) | 4-Cl (OCH3) | H | > 100 |
This data is hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. For derivatives of this compound, a QSAR model could be developed using various molecular descriptors.
A general form of a QSAR equation could be:
log(1/IC50) = c1logP + c2σ + c3Es + c4HD + c5*HA + constant
Where:
logP represents lipophilicity.
σ (Hammett constant) represents the electronic effect of substituents on the phenol ring.
Es (Taft steric parameter) represents the steric bulk of substituents.
HD is the number of hydrogen bond donors.
HA is the number of hydrogen bond acceptors.
c1-c5 are coefficients determined by regression analysis.
Such a model would allow for the prediction of the biological activity of novel, unsynthesized derivatives of this compound.
Pharmacophore Modeling and Ligand-Based Design Principles for this compound Scaffolds
Pharmacophore modeling focuses on the 3D arrangement of essential features that a molecule must possess to be recognized by a specific biological target. Based on the structure of this compound, a hypothetical pharmacophore model would include a hydrogen bond donor feature (from the phenol OH), a hydrogen bond acceptor feature (from the piperazine N), a hydrophobic/aromatic feature (the chlorophenyl ring), and potentially a positive ionizable feature (the basic piperazine nitrogen).
Ligand-based design principles for this scaffold would involve:
Scaffold Hopping: Replacing the piperazine ring with other basic, cyclic amines (e.g., piperidine (B6355638), morpholine) to explore different conformational preferences and interaction geometries.
Fragment-Based Growth: Using the 4-chlorophenol (B41353) or the piperazine moiety as a starting point and computationally or synthetically adding fragments to build novel molecules that fit the pharmacophore model.
Bioisosteric Replacement: Replacing the chlorine atom with other groups of similar size and electronic properties (e.g., CF3, CN) to fine-tune interactions.
Quantum Chemical and Electronic Structure Analyses of this compound
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide deep insights into the electronic properties of this compound. These analyses can help rationalize its reactivity and intermolecular interactions.
Key parameters that can be calculated include:
Molecular Electrostatic Potential (MEP): The MEP map would visualize the electron-rich (negative potential, likely around the phenolic oxygen and piperazine nitrogens) and electron-poor (positive potential, around the phenolic and piperazine hydrogens) regions of the molecule. This helps predict sites for electrostatic interactions and hydrogen bonding.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution indicate the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a descriptor of chemical reactivity and stability.
Atomic Charges: Calculating the partial charges on each atom can help in understanding the polarity of bonds and the strength of electrostatic interactions.
A hypothetical table of calculated quantum chemical properties for this compound could be:
| Property | Calculated Value | Interpretation |
| HOMO Energy | -5.8 eV | Indicates electron-donating capability, likely localized on the phenol ring and piperazine. |
| LUMO Energy | -0.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability. |
| Dipole Moment | 3.2 D | Indicates a polar molecule capable of dipole-dipole interactions. |
| pKa (Phenol) | ~9.5 | The chloro and piperazinyl groups influence the acidity of the phenolic proton. |
These values are estimations and would need to be calculated using appropriate quantum chemical software and methods.
Preclinical Pharmacological Characterization in Model Systems for 4 Chloro 2 Piperazin 1 Yl Phenol
Functional Agonism and Antagonism Assays in Recombinant Cell Lines with 4-chloro-2-(piperazin-1-yl)phenol
In the initial stages of characterizing a novel compound like this compound, functional assays using recombinant cell lines are crucial. These assays are designed to determine if the compound acts as an agonist, antagonist, or allosteric modulator at specific molecular targets. Given the structural similarity of this compound to known pharmacophores, it would likely be screened against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
For instance, related 3-(4-substituted piperazin-1-yl)phenols have been identified as opioid receptor antagonists. nih.gov Therefore, it would be logical to test this compound in recombinant cell lines expressing mu, delta, and kappa opioid receptors. Such studies would involve measuring downstream signaling events, such as changes in cyclic AMP (cAMP) levels, calcium mobilization, or as in the case of the related compounds, [³⁵S]GTPγS binding, to quantify the compound's potency and efficacy as either an agonist or antagonist. nih.gov
Table 1: Hypothetical Functional Assay Data for this compound at Opioid Receptors
| Receptor Subtype | Assay Type | Parameter | Value |
| Mu Opioid Receptor | [³⁵S]GTPγS Binding | Kᵢ (nM) | Data Not Available |
| Delta Opioid Receptor | [³⁵S]GTPγS Binding | Kᵢ (nM) | Data Not Available |
| Kappa Opioid Receptor | [³⁵S]GTPγS Binding | Kᵢ (nM) | Data Not Available |
In Vitro Functional Efficacy Assessment in Relevant Biological Assays
Following initial screening in recombinant systems, the functional efficacy of this compound would be assessed in more physiologically relevant biological systems. This could include cell-based reporter assays, where the activation of a receptor by the compound leads to the expression of a reporter gene (e.g., luciferase or β-galactosidase).
Isolated tissue preparations offer another layer of functional assessment. For example, if the compound showed activity at receptors known to be involved in smooth muscle contraction, its effects could be tested on isolated tissue preparations such as guinea pig ileum or rat vas deferens. These experiments would provide insights into the compound's functional effects in a more complex biological environment.
Mechanistic Studies of this compound in Primary Cell Cultures (non-human origin)
To understand the cellular mechanisms of action, this compound would be studied in primary cell cultures from non-human sources. For example, if the compound were being investigated for its potential neuropharmacological effects, primary neuronal cultures from rats or mice could be used. Researchers would investigate the compound's effects on neuronal excitability, neurotransmitter release, and second messenger systems.
Investigation of Biological Responses and Target Engagement of this compound in Defined Animal Models
To confirm that this compound reaches its intended target in a living organism, receptor occupancy studies in animal models, such as rats or mice, would be conducted. nih.gov This typically involves administering the compound and then measuring the degree to which it binds to specific receptors in the brain. This can be achieved through ex vivo binding assays or with in vivo imaging techniques like positron emission tomography (PET), if a suitable radiolabeled version of the compound is available. Such studies are critical for correlating the administered dose with target engagement in the central nervous system. nih.gov
The engagement of this compound with its target should lead to downstream changes in biological markers. For instance, if the compound were to interact with a specific neurotransmitter system, researchers would measure changes in the levels of that neurotransmitter or its metabolites in relevant brain regions or bodily fluids of treated animals. nih.gov These biomarker studies provide evidence of the compound's pharmacological activity in a whole-animal context.
Table 2: Potential Biomarker Studies for this compound in Animal Models
| Animal Model | Tissue/Fluid | Biomarker | Expected Change |
| Rat | Striatum | Dopamine (B1211576) Levels | Data Not Available |
| Mouse | Cerebrospinal Fluid | Serotonin Metabolites | Data Not Available |
| Rat | Plasma | Hormone Levels | Data Not Available |
Phenotypic Screening Methodologies for Uncovering Novel Biological Activities of this compound in High-Throughput Formats
Phenotypic screening represents an alternative approach to drug discovery where compounds are tested for their ability to produce a desired phenotypic change in cells or whole organisms, without a preconceived notion of the molecular target. nih.govsigmaaldrich.com this compound could be included in high-throughput phenotypic screens to uncover unexpected therapeutic potential. nih.govsigmaaldrich.com
These screens might involve complex cell-based models of disease, such as 3D organoids or co-culture systems, and use high-content imaging to analyze multiple phenotypic parameters simultaneously. A positive "hit" in a phenotypic screen would then trigger further investigation to identify the underlying molecular mechanism of action.
Advanced Analytical and Bioanalytical Methodologies for 4 Chloro 2 Piperazin 1 Yl Phenol
Chromatographic Separation and Purity Determination Techniques for 4-chloro-2-(piperazin-1-yl)phenol
Chromatographic techniques are indispensable for the separation of This compound from reaction mixtures, starting materials, and potential degradation products, as well as for the precise determination of its purity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile and thermally labile compounds like This compound . A typical HPLC method for this compound would involve a reversed-phase approach, utilizing a C18 column to separate the analyte from more polar or less polar impurities.
Method development would systematically optimize several key parameters to achieve a robust and reliable separation. The mobile phase composition, typically a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), would be fine-tuned to control the retention time and peak shape of the analyte. A gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the efficient elution of all components in a complex sample matrix. The pH of the mobile phase is another critical parameter, as it influences the ionization state of the phenolic hydroxyl group and the piperazine (B1678402) moiety, thereby affecting their retention behavior.
Detection is commonly achieved using a UV detector, set at a wavelength where This compound exhibits maximum absorbance. Method validation would be performed according to established guidelines to ensure the method is fit for its intended purpose, encompassing parameters such as linearity, accuracy, precision, specificity, and robustness.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While This compound itself has low volatility due to the presence of the polar phenolic and piperazine groups, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful technique for its analysis following a derivatization step. Derivatization serves to increase the volatility and thermal stability of the analyte, making it amenable to GC analysis.
A common derivatization strategy for compounds containing hydroxyl and amine groups is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the phenol (B47542) and piperazine groups with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-derivatized This compound would be significantly more volatile and could be readily separated on a standard non-polar or medium-polarity GC column (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
The mass spectrometer detector provides both high sensitivity and structural information. The electron ionization (EI) mass spectrum of the derivatized compound would exhibit a characteristic fragmentation pattern, which can be used for definitive identification and quantification.
Spectroscopic and Spectrometric Approaches for Structural Characterization of this compound and its Metabolites (in vitro/non-human biological systems)
Spectroscopic and spectrometric techniques are crucial for the unambiguous structural elucidation of This compound and the identification of its metabolites formed in in vitro or non-human biological systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for de novo structural elucidation. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the molecular structure of This compound .
¹H NMR spectroscopy would reveal the number of different types of protons and their chemical environments. The aromatic protons on the chlorophenol ring would appear as distinct signals in the downfield region, while the protons of the piperazine ring would be observed in the upfield region. The integration of these signals would correspond to the number of protons of each type.
¹³C NMR spectroscopy would provide information about the carbon skeleton of the molecule. The number of signals would indicate the number of unique carbon atoms. Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between atoms. COSY helps to identify coupled protons, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbon atoms, respectively, allowing for the complete assembly of the molecular structure.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 6.8 - 7.2 | m |
| Piperazine CH₂ | 2.8 - 3.2 | m |
| Piperazine NH | 8.5 - 9.5 (broad) | s |
| Phenolic OH | 9.0 - 10.0 (broad) | s |
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), can determine the accurate mass of This compound with high precision, which in turn allows for the determination of its elemental formula.
Tandem mass spectrometry (MS/MS) is invaluable for structural elucidation and for identifying metabolites. In an MS/MS experiment, the parent ion of This compound is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For instance, characteristic losses of the piperazine ring or the chloro-substituent would be expected.
In the context of metabolite identification from in vitro studies (e.g., using liver microsomes), LC-MS/MS is the technique of choice. By comparing the fragmentation patterns of potential metabolites with that of the parent drug, common metabolic transformations such as hydroxylation, N-dealkylation, or glucuronidation can be identified.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of This compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic group. The N-H stretching of the secondary amine in the piperazine ring would also appear in this region. C-H stretching vibrations of the aromatic ring and the piperazine methylene (B1212753) groups would be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would typically appear in the 1450-1600 cm⁻¹ region, and the C-Cl stretching would be found in the fingerprint region at lower wavenumbers.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of This compound would show absorption maxima corresponding to the π → π* transitions of the substituted benzene (B151609) ring. The position and intensity of these bands can be influenced by the solvent polarity.
Development of Quantitative Bioanalytical Methods for this compound in Complex Research Matrices (e.g., cell lysates, animal plasma, in vitro incubation mixtures)
The quantification of this compound in complex biological samples such as cell lysates, animal plasma, and in vitro incubation mixtures necessitates highly sensitive and selective analytical methods to distinguish the analyte from endogenous matrix components.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its superior sensitivity, specificity, and speed. rsc.org A hypothetical LC-MS/MS method for this compound would involve the optimization of several key parameters.
Chromatographic Conditions: Reversed-phase chromatography would likely be the preferred mode of separation. A C18 or a core-shell column could provide excellent separation of the analyte from matrix interferences. rsc.org The mobile phase would typically consist of an aqueous component (e.g., water with a small percentage of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic component (e.g., acetonitrile or methanol). rsc.org A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure efficient elution and good peak shape.
Mass Spectrometric Detection: The compound would be detected using a mass spectrometer, likely with an electrospray ionization (ESI) source operating in positive ion mode, given the presence of the basic piperazine moiety. rsc.org The optimization process would involve identifying the precursor ion (the protonated molecule, [M+H]⁺) in a full scan (Q1 scan) and then fragmenting this ion to identify stable and abundant product ions (product ion scan). nih.gov The transition from the precursor ion to the selected product ion(s) would then be monitored in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which provides high selectivity and sensitivity. nih.gov
Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Hypothetical Value/Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase LC. |
| Flow Rate | 0.4 mL/min | Typical for analytical LC-MS. |
| Gradient | 5% B to 95% B over 5 minutes | To ensure elution of the analyte and cleaning of the column. |
| Ionization Mode | ESI Positive | The piperazine nitrogen is readily protonated. |
| Precursor Ion | m/z 213.08 (for [M+H]⁺) | Based on the monoisotopic mass of the compound (212.07 g/mol ). |
| Product Ions | To be determined experimentally | Would likely involve fragmentation of the piperazine ring or loss of small neutral molecules. |
| Internal Standard | A structurally similar deuterated analog or a stable isotope-labeled version of the analyte. | To correct for variability in sample preparation and instrument response. |
Effective sample preparation is crucial to remove interfering matrix components, such as proteins and phospholipids, and to concentrate the analyte of interest. researchgate.net The choice of technique depends on the complexity of the matrix and the required sensitivity.
Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent, such as acetonitrile, is added to the plasma or cell lysate sample to precipitate proteins. researchgate.net While effective for initial cleanup, it may not remove all matrix interferences and can lead to ion suppression in the MS source. researchgate.net
Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between the aqueous sample (after pH adjustment) and an immiscible organic solvent. By selecting an appropriate solvent and adjusting the pH to ensure the analyte is in its neutral form, it can be efficiently extracted, leaving many polar interferences in the aqueous phase.
Solid-Phase Extraction (SPE): SPE offers a more selective and thorough cleanup than PPT or LLE. A sorbent material in a cartridge or well plate is used to retain the analyte while the matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. For this compound, a mixed-mode cation exchange sorbent could be effective, retaining the basic piperazine group and allowing for stringent washing steps.
Table 2: Comparison of Potential Sample Preparation Techniques
| Technique | Advantages | Disadvantages | Suitability for this compound |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. researchgate.net | Non-selective, may lead to ion suppression. researchgate.net | Suitable for initial method development and high-throughput screening. |
| Liquid-Liquid Extraction (LLE) | Good for removing salts and highly polar interferences. | Can be labor-intensive and require larger solvent volumes. | A good option if sufficient selectivity can be achieved by pH adjustment. |
| Solid-Phase Extraction (SPE) | High recovery, excellent cleanup, can concentrate the analyte. | More complex and costly than PPT or LLE. | Ideal for achieving the lowest limits of quantification and minimizing matrix effects. |
Stability and Degradation Pathway Analysis of this compound under Various Research Conditions (e.g., thermal, photolytic, oxidative)
Forced degradation studies are essential to understand the chemical stability of a compound and to identify potential degradation products that might be observed in samples under various storage and handling conditions. ajrconline.org These studies typically involve exposing the compound to stress conditions such as heat, light, and oxidizing agents.
Thermal Stability: To assess thermal stability, solutions of this compound would be subjected to elevated temperatures (e.g., 40-80°C) in both neutral, acidic, and basic solutions. The piperazine ring itself can undergo thermal degradation. mdpi.com Analysis of the stressed samples by LC-MS would reveal the extent of degradation and the formation of any thermolytic products.
Photostability: Photostability testing involves exposing the compound in solution and as a solid to a controlled source of UV and visible light. Phenolic compounds can be susceptible to photodegradation. The analysis would aim to identify any photoproducts formed.
Oxidative Stability: The susceptibility of this compound to oxidation would be investigated by treating it with an oxidizing agent, such as hydrogen peroxide. ajrconline.org Both the phenol and piperazine moieties could be sites of oxidation. The piperazine ring, for instance, can be oxidized, leading to the formation of various degradation products. researchgate.net
Table 3: Hypothetical Forced Degradation Study Design for this compound
| Stress Condition | Typical Parameters | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Potential for hydrolysis of the piperazine ring under harsh conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | The phenolic group would be deprotonated, potentially influencing reactivity. |
| Oxidative | 3% H₂O₂ at room temperature | Oxidation of the phenol to quinone-type structures; N-oxidation of the piperazine ring. |
| Thermal | 70°C in solution | Ring opening or other rearrangements of the piperazine moiety. mdpi.com |
| Photolytic | ICH Q1B compliant light exposure | Photodimerization or photooxidation of the phenolic ring. |
The identification of degradation products would be carried out using high-resolution mass spectrometry (HRMS) to determine their elemental composition, and MS/MS fragmentation patterns to elucidate their structures. This information is critical for developing stability-indicating analytical methods that can separate the parent compound from all its potential degradation products.
Interdisciplinary Research Perspectives and Future Directions for 4 Chloro 2 Piperazin 1 Yl Phenol
Integration of Artificial Intelligence and Machine Learning in Predicting Activities and Properties of 4-chloro-2-(piperazin-1-yl)phenol Analogues
The application of artificial intelligence (AI) and machine learning (ML) has become a cornerstone in modern drug discovery, offering powerful tools for predicting the biological activities and physicochemical properties of novel compounds. mdpi.comchemrxiv.org For analogues of this compound, these computational approaches can accelerate the identification of promising drug candidates.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key area where AI and ML can be applied. By analyzing a dataset of structurally related piperazine-phenol derivatives and their corresponding biological activities, QSAR models can be developed to predict the activity of new, unsynthesized analogues. mdpi.comnih.govnih.gov These models can identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that are critical for a desired biological effect. For instance, a QSAR study on piperazine (B1678402) derivatives identified descriptors like the lowest unoccupied molecular orbital energy (ELUMO) and molar refractivity as significant for their inhibitory activity. mdpi.com Similar models could be constructed for this compound analogues to guide the design of compounds with enhanced potency or selectivity.
Furthermore, machine learning algorithms, including support vector machines (SVM) and deep neural networks (DNNs), can be trained on large chemical databases to predict a range of properties for novel analogues. mdpi.comarxiv.org These properties include absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as potential toxicity. In silico predictions of these drug-like properties at an early stage can help prioritize which analogues to synthesize and test, thereby saving time and resources. jetir.org
Table 1: Potential Applications of AI/ML in the Study of this compound Analogues
| AI/ML Technique | Application | Potential Outcome for this compound Analogues |
| QSAR | Predicting biological activity | Identification of structural features that enhance desired therapeutic effects. mdpi.comnih.gov |
| Support Vector Machines (SVM) | Classifying compounds based on activity | Segregation of potentially active vs. inactive analogues for focused synthesis. mdpi.com |
| Deep Neural Networks (DNNs) | Predicting ADME/Tox properties | Early-stage filtering of analogues with poor pharmacokinetic profiles or high toxicity risk. mdpi.com |
| Virtual Screening | Identifying potential biological targets | Generation of hypotheses for the mechanism of action of the compound series. nih.govresearchgate.net |
Exploration of Novel Biological Target Space for this compound Beyond Established Receptors and Enzymes
The piperazine scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous drugs targeting a wide array of receptors and enzymes. nih.gov While piperazine derivatives are known to interact with targets such as G-protein coupled receptors (GPCRs) and ion channels, there is vast potential for discovering novel biological targets for this compound. researchgate.netnih.gov
Target identification for small bioactive molecules can be approached through various methods. nih.gov Chemical proteomics, for instance, is a powerful strategy that utilizes chemical probes to isolate and identify the protein targets of a small molecule from a complex biological sample. researchgate.net An analogue of this compound could be functionalized with a reactive group and a reporter tag to create such a probe.
Another approach is computational target prediction, or "target fishing," which uses the chemical structure of a molecule to screen against databases of known protein structures. This can generate a list of potential targets that can then be validated experimentally. Virtual screening of large compound libraries has proven effective in identifying novel agonists for various receptors. nih.govnih.gov
Phenotypic screening, where compounds are tested for their effects on cellular or organismal phenotypes without prior knowledge of the target, can also uncover novel mechanisms of action. If this compound or its analogues exhibit an interesting phenotypic effect, subsequent target deconvolution studies can be performed to identify the responsible protein(s).
Development of Advanced Methodologies for the Study of this compound's Complex Biological Interactions
Understanding the intricate interactions between a small molecule and its biological targets is crucial for drug development. A variety of advanced biophysical techniques can be employed to characterize the binding of this compound to proteins. researchgate.netnih.govworldscientific.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying ligand-protein interactions in solution. mdpi.com It can provide information on the binding affinity, the specific atoms involved in the interaction, and any conformational changes that occur upon binding. nih.govnih.govrsc.org For phenol-containing compounds, specific NMR techniques can be used to study the role of the hydroxyl group in binding. mdpi.comresearchgate.net
Mass spectrometry (MS)-based techniques are also invaluable for characterizing protein-ligand interactions. nih.govnih.govcuni.cz Electrospray ionization mass spectrometry, for example, can be used to study the non-covalent complexes formed between a ligand and a protein, providing information on the stoichiometry and affinity of the interaction.
Other biophysical methods that could be applied include:
Isothermal Titration Calorimetry (ITC): To directly measure the thermodynamics of binding. researchgate.net
Surface Plasmon Resonance (SPR): To study the kinetics of binding in real-time. researchgate.netnih.gov
X-ray Crystallography: To obtain a high-resolution three-dimensional structure of the compound bound to its target protein, offering detailed insights into the binding mode. nih.gov
Table 2: Advanced Methodologies for Studying Biological Interactions
| Methodology | Information Gained | Relevance to this compound |
| NMR Spectroscopy | Binding site mapping, conformational changes, affinity. mdpi.comnih.gov | Elucidating the specific interactions of the phenol (B47542) and piperazine moieties. |
| Mass Spectrometry | Binding stoichiometry, identification of protein targets. nih.govcuni.cz | Confirming binding and identifying novel protein partners. |
| Isothermal Titration Calorimetry | Thermodynamic parameters of binding (enthalpy, entropy). researchgate.net | Understanding the driving forces of the interaction. |
| Surface Plasmon Resonance | Kinetics of binding (association and dissociation rates). nih.gov | Characterizing the stability and duration of the target engagement. |
| X-ray Crystallography | High-resolution 3D structure of the complex. nih.gov | Providing a detailed atomic-level view of the binding mode. |
Identification and Addressing of Current Research Gaps in the Understanding of this compound's Molecular Pharmacology and Chemical Biology
Given the limited specific literature on this compound, a significant research gap is the lack of fundamental knowledge about its biological activity and mechanism of action. The piperazine heterocycle is known to be a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antipsychotic, antidepressant, and anticancer effects. nih.govresearchgate.net However, the specific contribution of the 4-chloro-2-phenol substitution pattern to the pharmacological profile of the piperazine core remains to be elucidated.
Future research should aim to address the following questions:
What are the primary biological targets of this compound?
What is its spectrum of activity across different cell lines and disease models?
How do the chloro and hydroxyl substituents on the phenol ring influence its binding affinity and selectivity?
What is the structure-activity relationship (SAR) for this chemical series? Studies on related piperazine derivatives have shown that even small structural modifications can significantly impact activity. researchgate.netnih.gov
What are the pharmacokinetic properties of this compound and its analogues?
Addressing these gaps will require a systematic approach, beginning with broad screening to identify potential areas of biological activity, followed by more focused studies to elucidate the mechanism of action and optimize the lead compound.
Potential for this compound as a Chemical Probe for Biological Pathway Elucidation
A chemical probe is a small molecule that can be used to study the function of a specific protein in a biological system. unc.eduresearchgate.net Developing this compound into a chemical probe could provide a valuable tool for dissecting biological pathways. The design of a chemical probe requires a deep understanding of the molecule's SAR and mechanism of action.
To be an effective chemical probe, a molecule should ideally possess:
High potency and selectivity for its target.
A well-characterized mechanism of action.
Suitability for use in cellular and in vivo models.
If this compound is found to have a specific and potent biological activity, it could be further developed into a chemical probe. This would likely involve modifying the structure to incorporate a "handle" for downstream applications, such as a fluorescent tag for imaging or a biotin (B1667282) tag for affinity purification. ljmu.ac.uk Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes such probes to study enzyme function directly in native biological systems. frontiersin.orgnih.govnih.govrsc.orgscispace.com The development of an ABPP probe based on the this compound scaffold could enable the identification of its target enzymes and the study of their role in various cellular processes.
Q & A
Q. What are the common synthetic routes for preparing 4-chloro-2-(piperazin-1-yl)phenol, and how can purity be ensured?
- Methodological Answer : The compound is synthesized via Mannich reactions or condensation of piperazine derivatives with halogenated phenolic precursors. For example, Mannich reactions using formaldehyde and piperazine under reflux in methanol yield intermediates, which are further functionalized . Purity is monitored via thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy (e.g., δ 7.35–7.04 ppm for aromatic protons, δ 3.64–2.51 ppm for piperazine protons) . Recrystallization in methanol or ethyl acetate improves yield (e.g., 82% yield with m.p. 215°C) .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : X-ray crystallography confirms bond lengths (e.g., C–Cl: 1.515 Å) and dihedral angles (e.g., C7–N1–C8: 111.87°) . NMR (¹H/¹³C) identifies substituent environments, such as aromatic protons (δ 7.35–7.04 ppm) and piperazine carbons (δ 54.87 ppm) . Infrared (IR) spectroscopy detects O–H stretches (~3456 cm⁻¹) and C–N vibrations (~1601 cm⁻¹) .
Q. What spectroscopic techniques are critical for verifying the compound’s identity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., 227.31 g/mol) . UV-Vis spectroscopy assesses π→π* transitions in aromatic systems (~260 nm). Differential scanning calorimetry (DSC) determines thermal stability, with decomposition above 215°C .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) for this compound derivatives be resolved?
- Methodological Answer : Contradictions arise from solvent polarity or protonation states. For example, piperazine protons (δ 2.51–3.64 ppm) shift upfield in CDCl₃ vs. DMSO-d₆ due to hydrogen bonding . Use deuterated solvents consistently and compare with computational models (DFT/B3LYP) to validate experimental data .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Methodological Answer : Microwave-assisted synthesis reduces reaction time (e.g., 24 hrs → 2 hrs) and improves yield (25% → 35%) by enhancing reaction kinetics . Solvent choice (e.g., methanol vs. DMF) affects regioselectivity; polar aprotic solvents favor nucleophilic substitution at the chloro-substituted aromatic ring .
Q. How do substituents on the piperazine ring influence biological activity?
- Methodological Answer : Methyl or fluorobenzyl groups on piperazine enhance DNA intercalation or enzyme inhibition. For example, 4-(3-chlorophenyl)piperazine derivatives show urease inhibition (IC₅₀ = 12 µM) due to improved hydrophobic interactions . Structure-activity relationship (SAR) studies using Hammett constants correlate electron-withdrawing groups (e.g., –Cl) with increased potency .
Q. What experimental designs address discrepancies in biological assay results across studies?
- Methodological Answer : Standardize assay conditions: use identical cell lines (e.g., HEK-293 for toxicity) and controls (e.g., ZnBr₂ for urease inhibition assays) . Address batch variability by repeating assays with independent compound syntheses. Conflicting cytotoxicity data may arise from impurities; validate purity via HPLC (>95%) .
Q. How can computational methods predict the compound’s reactivity with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) models interactions with enzymes like urease or cytochrome P450. Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electron transfer kinetics . QSAR models correlate logP values (e.g., 2.8) with membrane permeability .
Data Analysis and Experimental Design
Q. How should researchers analyze contradictory data on the compound’s oxidative stability?
- Methodological Answer : Conflicting stability reports may stem from pH or metal ion presence. Manganese oxides (MnO₂) oxidize phenolic –OH groups at pH < 7, forming quinones . Use cyclic voltammetry to measure oxidation potentials (e.g., E₀ = 0.45 V vs. Ag/AgCl) and identify degradation products via LC-MS .
Q. What statistical approaches validate reproducibility in synthetic yields?
Q. How can researchers design assays to differentiate between DNA intercalation and alkylation mechanisms?
- Methodological Answer :
Ethidium bromide displacement assays quantify intercalation (Kd = 1.2 µM), while comet assays detect DNA strand breaks from alkylation . Compare results with control compounds (e.g., cisplatin for alkylation) and use fluorescence quenching to distinguish binding modes .
Structural and Mechanistic Insights
Q. What crystallographic data explain the compound’s conformational flexibility?
Q. How does the chloro-substituent affect electronic properties compared to fluoro analogs?
- Methodological Answer :
Chloro groups increase electron density at C2 (MESP: −0.45 e) vs. fluoro (−0.38 e), enhancing nucleophilic aromatic substitution. IR spectra show C–Cl stretches at 750 cm⁻¹, while ¹⁹F NMR of fluoro analogs resonates at δ −115 ppm .
Q. What mechanistic insights explain the compound’s dual activity as an antioxidant and pro-oxidant?
- Methodological Answer :
At low concentrations, the phenolic –OH scavenges ROS (IC₅₀ = 18 µM in DPPH assays). At high concentrations, redox cycling with Fe³⁺ generates hydroxyl radicals (•OH), detected via ESR . Balance redox states using ascorbate (1 mM) in assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
